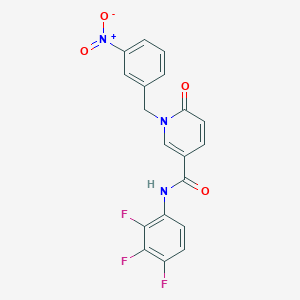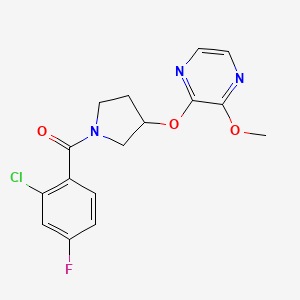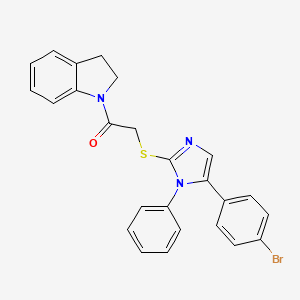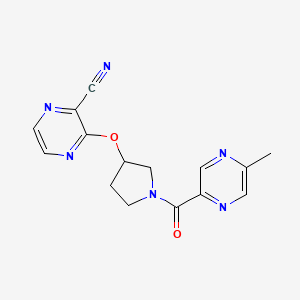
1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12F3N3O4 and its molecular weight is 403.317. The purity is usually 95%.
BenchChem offers high-quality 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. As Antihypertensive Agents and Coronary Vessel Dilators
Compounds structurally related to 1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide, such as 1,4-Dihydropyridines with carboxy functions and phenyl substitutions, are known for their applications as antihypertensive agents and coronary vessel dilators. The synthesis process typically involves the condensation of enamines with ylidene acid esters, demonstrating their potential in cardiovascular therapeutic research (Abernathy, 1978).
2. Inverse Agonists in Pharmacology
Studies have explored the structure-activity relationship of similar compounds, leading to the development of analogs as human CB1 inverse agonists. This includes research on 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, indicating their significance in the field of pharmacology, particularly in treatments involving the endocannabinoid system (Meurer et al., 2005).
3. Synthesis of Bifunctional Macrocycles
The synthesis of bifunctional macrocyclic compounds, including those with 4-nitrobenzyl substitutions, is an area of significant interest. These macrocyclic compounds have applications in developing chelating agents, which are crucial in fields like radiopharmaceuticals and molecular imaging (McMurry et al., 1992).
4. Development of Anti-Inflammatory Agents
Research has been conducted on synthesizing derivatives from registered anti-inflammatory drugs, such as diflunisal, through amidation and esterification processes. These derivatives, including compounds with nitro and trifluoromethyl phenyl groups, have implications in developing new anti-inflammatory medications (Zhong et al., 2010).
5. Antimicrobial Agents
Novel compounds derived from related chemical structures have been synthesized and evaluated for their antimicrobial activities. These include 1,4-disubstituted 1,2,3-triazole derivatives showing moderate to good activities against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Jadhav et al., 2017).
6. Asymmetric Synthesis of Amino Acids
In the field of asymmetric synthesis, related compounds have been used as chiral auxiliaries for synthesizing amino acids. This involves the application of halo-substituted carboxamides, indicating the compound's relevance in producing optically active pharmaceuticals (Belokon’ et al., 2002).
7. HIV Integrase Inhibitors
In the treatment of HIV, compounds such as N-benzyl-dihydroxypyrimidine-4-carboxamides, which are structurally similar, have shown potent inhibition of HIV integrase. This highlights the compound's potential application in developing new antiviral agents (Pace et al., 2007).
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4/c20-14-5-6-15(18(22)17(14)21)23-19(27)12-4-7-16(26)24(10-12)9-11-2-1-3-13(8-11)25(28)29/h1-8,10H,9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYPRWCTEFYFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2884524.png)
![3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2884525.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884531.png)
![1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2884536.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2884541.png)
![4-Chlorobenzyl 7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2884542.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)
![3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884545.png)